molecular formula C19H20N4O4 B2885464 N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 899744-58-2

N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B2885464
CAS No.: 899744-58-2
M. Wt: 368.393
InChI Key: SMZXBVLPNGIBQA-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is a chemical compound of interest in medicinal chemistry and neuroscience research, particularly in the investigation of new anticonvulsant agents. Its molecular structure incorporates a phenylpiperazine acetamide core, a motif present in other compounds studied for their activity in animal models of epilepsy . The design of this compound is analogous to that of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which have been synthesized and evaluated for their efficacy in preventing seizure spread in standard preclinical models such as the maximal electroshock (MES) test . The presence of the 2-methyl-5-nitrophenyl group is a key structural feature, as nitrophenyl subgroups are commonly explored in the development of bioactive molecules and are studied for their crystal structure and intermolecular interactions . Researchers may value this compound for exploring structure-activity relationships (SAR) to develop new therapeutic candidates. The mechanism of action for related compounds has been suggested to involve interaction with neuronal voltage-sensitive sodium channels . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-14-7-8-16(23(26)27)13-17(14)20-18(24)19(25)22-11-9-21(10-12-22)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZXBVLPNGIBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to a methylphenyl compound.

    Acylation: Formation of an acetamide linkage through the reaction of an amine with an acyl chloride.

    Piperazine Introduction: Coupling of the phenylpiperazine moiety to the acetamide intermediate.

Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or acetic anhydride. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions, where the piperazine nitrogen can be alkylated using alkyl halides.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, alkyl halides, and strong acids or bases. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Structural Analogs with Phenylpiperazine-Acetamide Cores

N-(2-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound 51164)
  • Molecular Formula : C₁₈H₁₈ClN₃O
  • Molecular Weight : 327.81 g/mol
  • Key Substituents : 2-chlorophenyl
  • Pharmacological Activity: Acts as a TRPC6 channel modulator, demonstrating neuroprotective effects in Alzheimer’s disease models at nanomolar concentrations .
  • Comparison: The substitution of 2-chloro vs. 2-methyl-5-nitro on the phenyl ring may alter receptor affinity.
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide
  • Molecular Formula : C₁₉H₁₉ClF₃N₃O
  • Molecular Weight : 397.82 g/mol
  • Key Substituents : 2-chloro, 5-trifluoromethylphenyl
  • Comparison : The trifluoromethyl group increases lipophilicity and metabolic resistance compared to the target compound’s nitro group. Such modifications are often used to optimize pharmacokinetics .
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound 16)
  • Molecular Formula : C₂₂H₂₂N₄O₂S
  • Molecular Weight : 408.52 g/mol
  • Key Substituents : Thiazol-2-yl, 4-methoxyphenyl
  • Pharmacological Activity : Exhibits matrix metalloproteinase (MMP) inhibition, relevant for anti-inflammatory applications .
  • Comparison : The thiazole ring introduces heterocyclic diversity, which may enhance target specificity compared to the purely aromatic target compound.

Substituent Effects on Pharmacological Profiles

Nitro Group Positioning
  • Target Compound : 5-nitro (meta) and 2-methyl (ortho) substituents.
  • N-Methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide ():
    • Substituents : 4-nitro (para) and N-methyl.
    • Impact : Para-nitro groups may increase resonance stabilization, whereas ortho-substituents (e.g., methyl in the target compound) can sterically hinder interactions .
Heterocyclic Modifications
  • N-[2-(Furan-2-yl)-1,3-benzoxazol-5-yl]-2-(4-phenylpiperazin-1-yl)acetamide (VIb) ():
    • Structure : Incorporates benzoxazole and furan rings.
    • Synthesis Yield : 48% after recrystallization, suggesting comparable synthetic feasibility to the target compound .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight Polar Groups LogP* (Predicted)
Target Compound Not reported 353.38 Nitro, carbonyl ~2.5
N-(2-Chlorophenyl)-... (51164) Not reported 327.81 Chloro, carbonyl ~3.0
Compound 16 (Thiazole derivative) 281–282 408.52 Methoxy, thiazole ~2.8

*LogP estimated using fragment-based methods.

Pharmacokinetic and Toxicity Considerations

  • Nitro Group Metabolism : The meta-nitro group in the target compound may undergo reduction to an amine, a common metabolic pathway that could influence toxicity profiles compared to halogenated analogs .

Biological Activity

N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C16_{16}H18_{18}N4_{4}O3_{3}
  • Molecular Weight : 302.34 g/mol
  • CAS Number : 152460-09-8

This compound exhibits its biological activity primarily through modulation of neurotransmitter systems. It is believed to interact with various receptors in the central nervous system (CNS), particularly those involved in neurodegenerative diseases.

Neuropharmacological Effects

Research indicates that this compound may act as an antagonist at certain receptor sites, influencing neurotransmitter release and uptake. Specifically, studies have shown that derivatives with similar structures can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the CNS. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions and providing therapeutic benefits in conditions such as Alzheimer's disease .

Antioxidant Properties

In addition to its neuropharmacological effects, preliminary studies suggest that this compound may possess antioxidant properties. Compounds with nitrophenyl groups have been associated with the scavenging of reactive oxygen species (ROS), which play a significant role in oxidative stress-related pathologies .

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives, including those structurally related to this compound.

Study Findings Relevance
Beswick et al., 2010Identified piperazine derivatives as effective P2X7 receptor antagonistsSuggests potential for modulating inflammatory responses in CNS disorders
Letavic et al., 2013Demonstrated that similar compounds can inhibit AChE activitySupports hypothesis for cognitive enhancement applications
Kim et al., 2019Found that certain piperazine derivatives exhibit neuroprotective effectsHighlights potential therapeutic uses in neurodegenerative diseases

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-(2-methyl-5-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Coupling reactions to attach the phenylpiperazine moiety to the acetamide backbone.
  • Nitro-group introduction via nitration under controlled acidic conditions.
  • Purification steps (e.g., column chromatography, recrystallization) to isolate high-purity products.

Critical Parameters:

ParameterOptimization StrategyReference
TemperatureMaintain 0–5°C during nitration to prevent side reactions
SolventUse polar aprotic solvents (DMF, DMSO) to enhance reactivity
CatalystsEmploy Pd/C or Pd(OAc)₂ for efficient cross-coupling
Reaction TimeMonitor via TLC; extend time (12–24 hrs) for complete cyclization

Basic: Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to confirm aromatic proton environments and acetamide/piperazine connectivity. Key peaks: δ 2.1–2.3 ppm (methyl group), δ 7.2–8.5 ppm (aromatic protons) .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ~438.15 g/mol) .
  • X-ray Crystallography:
    • Resolve intermolecular interactions (e.g., H-bonding between acetamide carbonyl and nitro groups) .

Basic: How should researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Target Selection: Prioritize receptors/kinases associated with the phenylpiperazine scaffold (e.g., dopamine D2/D3, serotonin 5-HT₁A) .
  • Assay Types:
    • In vitro Binding Assays: Radioligand competition studies (IC₅₀ determination) .
    • Cellular Activity: Measure cAMP inhibition or calcium flux in transfected HEK293 cells .
  • Control Experiments: Include positive controls (e.g., aripiprazole for D2 receptors) and assess cytotoxicity via MTT assays .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to enhance biological activity?

Methodological Answer:

  • Position-Specific Modifications:

    PositionModificationAssay ImpactReference
    PiperazineSubstitute phenyl with pyridylTest selectivity for monoamine transporters
    AcetamideReplace methyl with trifluoromethylEvaluate metabolic stability
  • Statistical Tools: Use multivariate analysis (e.g., PCA) to correlate substituent electronic parameters (Hammett σ) with activity .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Variable Analysis:
    • Purity: Re-run assays with HPLC-purified compound (>98% purity) to exclude impurity effects .
    • Assay Conditions: Standardize buffer pH (7.4 vs. 6.8) and ion concentrations (Mg²⁺, Ca²⁺) .
  • Target Profiling: Use broad-panel kinase/receptor screens to identify off-target interactions masking primary activity .

Advanced: What computational strategies are effective for predicting binding modes and pharmacokinetics?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina to model interactions with D2 receptor (PDB: 6CM4). Key residues: Asp114 (salt bridge with piperazine) .
  • QSAR Modeling:
    • Train models with descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors .
  • MD Simulations:
    • Simulate 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Advanced: How to evaluate the compound’s stability under physiological and storage conditions?

Methodological Answer:

  • Degradation Studies:

    ConditionMethodKey MetricsReference
    pH 7.4 PBS, 37°CHPLC-MS over 72 hrsHydrolysis of acetamide to carboxylic acid
    Light ExposureUV-Vis spectroscopyNitro-group photoreduction (λmax shift)
  • Storage Recommendations: Lyophilize and store at -80°C under argon to prevent oxidation .

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